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GPX-100 is a n analogue of the anthracycline antineoplastic antibiotic doxorubicin. GPX-100 intercalates DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. GPX-100 was designed to be a non-cardiotoxic anthracycline antibiotic. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

CAS Number 952648-77-0
Product Name 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
IUPAC Name 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Molecular Formula C27H31NO10
Molecular Weight 529.54
InChI InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3
Solubility Soluble in DMSO, not in water
Synonyms GPX100; GPX 100; GPX-100; 13-deoxydoxorubicin.
Purity >98%
Molecular Weight 529.54
XLogP3 2.3
Exact Mass 529.1948
Appearance Solid powder
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates Modify: 2022-04-18

1: Slupe A, Williams B, Larson C, Lee LM, Primbs T, Bruesch AJ, Bjorklund C, Warner DL, Peloquin J, Shadle SE, Gambliel HA, Cusack BJ, Olson RD, Charlier HA Jr. Reduction of 13-deoxydoxorubicin and daunorubicinol anthraquinones by human carbonyl reductase. Cardiovasc Toxicol. 2005 Fall;5(4):365-76. PubMed PMID: 16382174.
2: Parikh S, de Lemos JA. Current therapeutic strategies in cardiac amyloidosis. Curr Treat Options Cardiovasc Med. 2005 Dec;7(6):443-8. PubMed PMID: 16283971.
3: Almeida MR, Gales L, Damas AM, Cardoso I, Saraiva MJ. Small transthyretin (TTR) ligands as possible therapeutic agents in TTR amyloidoses. Curr Drug Targets CNS Neurol Disord. 2005 Oct;4(5):587-96. Review. PubMed PMID: 16266291.
4: Efferth T, Oesch F. Oxidative stress response of tumor cells: microarray-based comparison between artemisinins and anthracyclines. Biochem Pharmacol. 2004 Jul 1;68(1):3-10. PubMed PMID: 15183112.
5: Cardoso I, Merlini G, Saraiva MJ. 4'-iodo-4'-deoxydoxorubicin and tetracyclines disrupt transthyretin amyloid fibrils in vitro producing noncytotoxic species: screening for TTR fibril disrupters. FASEB J. 2003 May;17(8):803-9. PubMed PMID: 12724338.
6: Gertz MA, Lacy MQ, Dispenzieri A, Cheson BD, Barlogie B, Kyle RA, Palladini G, Geyer SM, Merlini G. A multicenter phase II trial of 4'-iodo-4'deoxydoxorubicin (IDOX) in primary amyloidosis (AL). Amyloid. 2002 Mar;9(1):24-30. PubMed PMID: 12000194.
7: Gambliel HA, Burke BE, Cusack BJ, Walsh GM, Zhang YL, Mushlin PS, Olson RD. Doxorubicin and C-13 deoxydoxorubicin effects on ryanodine receptor gene expression. Biochem Biophys Res Commun. 2002 Mar 1;291(3):433-8. PubMed PMID: 11855807.
8: Sebastião MP, Merlini G, Saraiva MJ, Damas AM. The molecular interaction of 4'-iodo-4'-deoxydoxorubicin with Leu-55Pro transthyretin 'amyloid-like' oligomer leading to disaggregation. Biochem J. 2000 Oct 1;351(Pt 1):273-9. PubMed PMID: 10998371; PubMed Central PMCID: PMC1221359.
9: Findeis MA. Approaches to discovery and characterization of inhibitors of amyloid beta-peptide polymerization. Biochim Biophys Acta. 2000 Jul 26;1502(1):76-84. Review. PubMed PMID: 10899433.
10: Palha JA, Ballinari D, Amboldi N, Cardoso I, Fernandes R, Bellotti V, Merlini G, Saraiva MJ. 4'-Iodo-4'-deoxydoxorubicin disrupts the fibrillar structure of transthyretin amyloid. Am J Pathol. 2000 Jun;156(6):1919-25. PubMed PMID: 10854215; PubMed Central PMCID: PMC1850080.
11: Pérez Equiza E, Arguiñano JM, Gastearena J. Successful treatment of AA amyloidosis secondary to Hodgkin's disease with 4'-iodo-4'-deoxydoxorubicin. Haematologica. 1999 Jan;84(1):93-4. PubMed PMID: 10091401.
12: Merlini G, Anesi E, Garini P, Perfetti V, Obici L, Ascari E, Lechuga MH, Capri G, Gianni L. Treatment of AL amyloidosis with 4'-lodo-4'-deoxydoxorubicin: an update. Blood. 1999 Feb 1;93(3):1112-3. PubMed PMID: 10025983.

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